5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione - 1204296-84-3

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

Catalog Number: EVT-1709350
CAS Number: 1204296-84-3
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound that serves as a crucial intermediate in synthesizing various biologically active compounds, particularly those with potential applications in treating ulcers and acting as muscarinic receptor antagonists. [, ] Its derivatives often exhibit interesting pharmacological properties, making them valuable targets for pharmaceutical research.

Synthesis Analysis
  • From Isatoic Anhydride: A three-step synthesis utilizes readily available isatoic anhydride and anhydro ornithine as starting materials to obtain 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (1). [] This method involves a series of reactions, including condensation, reduction, and cyclization steps.

  • From 2-chloro-3-aminopyridine: A different approach reacts a compound of the general formula (not shown) with 2-chloro-3-aminopyridine in the presence of polyphosphoric acid. This reaction yields an intermediate, which upon further reaction with a specific reagent (not shown), produces the desired 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one derivatives. []

Molecular Structure Analysis
  • N-acylation: Introducing acyl groups at the 11-position is a common modification, leading to 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones. These derivatives have been synthesized and their spectroscopic characteristics, dipole moments, and partition coefficients have been studied. []

  • N-oxidation: Conversion to the corresponding N-oxide is another significant reaction. This modification can influence the reactivity and biological properties of the molecule. []

  • Rearrangement and Spirocyclization: Under certain conditions, the tetrahydro congener of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one can undergo rearrangement to form a spiro compound. [] This transformation highlights the dynamic nature of the core structure and its potential for undergoing skeletal rearrangements.

  • Formation of Unexpected Products: Attempts to further functionalize the molecule have sometimes led to unexpected results. For instance, reacting 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (2) with specific reagents unexpectedly yielded a 11H-pyrido[2,1-b]quinazolin-11-one derivative (6). [] This outcome emphasizes the importance of carefully controlling reaction conditions to obtain the desired products.

Mechanism of Action
  • Muscarinic receptor antagonism: Many derivatives have shown antagonistic activity at muscarinic receptors. [, , ] Their selectivity for different muscarinic receptor subtypes (M1-M5) is influenced by the size, shape, and charge distribution of the substituents.

Physical and Chemical Properties Analysis
  • Lipophilicity: Lipophilicity, often represented by the partition coefficient, influences the molecule's ability to cross cell membranes and reach its target site. []

  • Dipole Moment: The dipole moment provides information about the molecule's polarity, which can impact its interactions with the binding site of its target protein. []

  • Spectroscopic characteristics: Spectroscopic techniques like NMR and IR spectroscopy have been used to characterize the structure and properties of these compounds. [, ]

Applications
  • Muscarinic receptor antagonists: Numerous derivatives have been synthesized and evaluated for their potential as muscarinic antagonists. [, , , , , , , , , , , , , , , , , , , , , , , ] These compounds hold promise for treating various conditions, including ulcers, gastrointestinal disorders, and respiratory diseases.

  • HIV-1 reverse transcriptase inhibitors: A dipyridodiazepinone derivative, 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine), has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase and has undergone clinical evaluation. []

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

    Compound Description: 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one serves as a crucial intermediate in the synthesis of various 11-α-aminoacetyl derivatives with significant biological activity. Notably, it acts as a precursor to pirenzepine, a well-known anti-ulcer drug. [, ]

    Relevance: This compound shares a nearly identical core structure with 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione, differing only in the substitution of oxygen for sulfur in the 6-position. This difference places them in the same chemical class of pyrido[2,3-b][1,4]benzodiazepines. [, ]

11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones

    Compound Description: This series of compounds encompasses a range of derivatives with varying acyl substituents at the 11-position of the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one scaffold. They have been investigated for their spectroscopic properties, dipole moments, partition coefficients, and pharmacological activities. [, ]

    Relevance: These compounds share the core tricyclic structure of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione, differing primarily in the presence of an acyl group at the 11-position and an oxygen atom instead of sulfur at the 6-position. This makes them close structural analogs within the broader class of pyrido[2,3-b][1,4]benzodiazepines. [, ]

11H-pyrido[2,1-b]quinazolin-11-one derivatives

    Compound Description: This class of compounds, specifically the derivative 6 mentioned in the context of an unexpected formation, highlights a potential rearrangement product from the pyrido[2,3-b][1,4]benzodiazepine scaffold. []

    Relevance: While structurally distinct from 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione, the formation of 11H-pyrido[2,1-b]quinazolin-11-one derivatives from related pyrido[2,3-b][1,4]benzodiazepin-6-ones suggests a possible synthetic connection or rearrangement pathway. []

Succinamide derivatives with a 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton

    Compound Description: This group of compounds represents a series of structurally modified 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones, incorporating a succinamide moiety. These derivatives have shown potent and selective M2 muscarinic receptor antagonist activity. []

    Relevance: These compounds are closely related to 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione, sharing the same tricyclic core structure. The primary difference lies in the presence of a succinamide substituent and an oxygen atom at the 6-position instead of sulfur. []

1,2,3,4-tetrahydroisoquinoline derivatives with a 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton

    Compound Description: This series of compounds features the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one core with a 1,2,3,4-tetrahydroisoquinoline moiety incorporated into its structure. These compounds have been explored as potential M2 muscarinic receptor antagonists. []

    Relevance: These derivatives are structurally similar to 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione, sharing the core tricyclic ring system. The key distinction lies in the presence of a 1,2,3,4-tetrahydroisoquinoline substituent and an oxygen atom instead of sulfur at the 6-position. []

Properties

CAS Number

1204296-84-3

Product Name

5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepine-6-thione

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

InChI

InChI=1S/C12H9N3S/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)

InChI Key

DAMKLONWIZWQBU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.